3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid
Description
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid is a sulfonamide-functionalized leucine derivative with the molecular formula C₁₄H₁₉N₃O₅S (synonyms include ((4-Acetamidophenyl)sulfonyl)-L-leucine and (2S)-2-[(4-acetamidophenyl)sulfonylamino]-4-methylpentanoic acid) . Its structure features:
- A 4-methylpentanoic acid backbone, providing hydrophobicity and structural similarity to amino acids like leucine.
Properties
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)13(8-14(18)19)16-22(20,21)12-6-4-11(5-7-12)15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUUQAWEMUVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 4-aminophenylsulfonamide, followed by the coupling of the resulting product with 4-methylpentanoic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide functional groups exhibit potent antimicrobial properties. In a study examining related sulfonamoyl compounds, it was found that derivatives of 4-methylphenyl sulfonamoyl carboxylic acids demonstrated significant antibacterial and antifungal activities against various pathogens, including Pseudomonas aeruginosa and Candida albicans . The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis.
Antioxidant Properties
The antioxidant capabilities of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid have been evaluated through in vitro studies. These studies typically measure the compound's ability to scavenge free radicals, with findings suggesting that certain derivatives show promising antioxidant activity comparable to standard antioxidants like ascorbic acid . This property is crucial in mitigating oxidative stress-related diseases.
Potential in Cancer Therapy
Sulfonamide compounds have been investigated for their role in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. The structural features of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid may allow it to interact with targets involved in cancer cell proliferation, although specific studies on this compound are still limited.
Case Study 1: Synthesis and Characterization
A recent study synthesized a series of alkanoylated 4-methylphenyl sulfonamoyl carboxylic acids, including derivatives similar to 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid. The characterization was performed using techniques such as FTIR and NMR spectroscopy, confirming the successful formation of the desired compounds . The synthesized compounds were tested for their biological activities, revealing promising results.
Case Study 2: In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid with various biological targets. These studies suggest that the compound may exhibit favorable interactions with enzymes involved in bacterial metabolism and oxidative stress pathways . Such computational studies are essential for guiding further experimental research.
Mechanism of Action
The mechanism of action of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
The sulfonamide group’s aromatic ring substituents significantly influence physicochemical and biological properties. Key analogues include:
Key Findings :
- Polarity: The acetylamino group in the target compound improves water solubility compared to the methoxy or trifluoromethyl analogues .
- Binding Interactions : The acetamido group’s NH moiety may form hydrogen bonds with enzyme active sites (e.g., ACE2’s catalytic zinc), whereas trifluoromethyl groups enhance hydrophobic interactions .
Analogues with Modified Backbone Structures
Variations in the carboxylic acid backbone alter steric and electronic properties:
Key Findings :
- Rigidity vs. Flexibility : The benzoic acid derivative (rigid aromatic core) shows anti-inflammatory activity, while β-alanine derivatives (flexible backbone) may improve tissue penetration .
- Chirality : The target compound’s (S)-configuration is critical for stereospecific interactions, unlike achiral analogues like β-alanine derivatives .
Key Findings :
- Antimicrobial Activity : Bromo and hydrazide substituents enhance antitubercular activity, likely via metal chelation or target protein inhibition .
Biological Activity
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be characterized by its molecular formula and its structure, which includes an acetylamino group, a sulfonyl moiety, and a branched aliphatic chain. This unique arrangement may contribute to its biological properties.
Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Compounds containing sulfonamide groups are commonly known for their antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses.
Therapeutic Applications
Potential therapeutic applications include:
- Antibacterial Agents : Due to the presence of the sulfonamide group, this compound may be effective against bacterial infections.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways may make it useful in treating conditions like arthritis or other inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Another investigation found that modifications to the sulfonamide structure could enhance antibacterial efficacy .
- Enzyme Interaction :
Case Studies
A notable case study involved the synthesis and evaluation of related amino acid derivatives. These derivatives were screened for their antibacterial properties and showed comparable efficacy to established antibiotics like Streptomycin . The results suggested that structural modifications could lead to enhanced biological activity.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid, and how can reaction conditions be optimized?
The compound can be synthesized via sulfonylation and acetylation reactions. A validated method involves:
- Step 1 : Reacting 4-methylpentanoic acid derivatives with 4-(acetylamino)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Step 2 : Purification via recrystallization or column chromatography.
Key optimization parameters include: - Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Yield : Reported yields for analogous compounds reach 95.8% under optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm) and carbon assignments (e.g., acetyl carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., Δ < 0.3% for validated purity) .
Q. Example NMR Data :
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Acetyl Carbonyl | - | 169.5 |
| Sulfonamide NH | 10.2 | - |
| Methyl Branch | 1.2 (d, J=6.8 Hz) | 22.1 |
Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental handling?
- Melting Point : 217–218°C (consistent with structurally similar sulfonamides) .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust with co-solvents (e.g., ethanol:water 7:3).
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfonamide group.
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict reaction pathways or optimize synthesis?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. For example, simulate the sulfonylation mechanism to identify rate-limiting steps .
- Condition Optimization : Apply machine learning to screen solvent/reagent combinations. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 60% .
Case Study :
A DFT study of analogous sulfonamides revealed that electron-withdrawing groups on the benzene ring accelerate sulfonylation by stabilizing the transition state .
Q. What strategies resolve discrepancies in spectroscopic data between experimental and theoretical models?
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., rotameric forms of the sulfonamide group).
- Hybrid Calculations : Combine DFT-predicted chemical shifts with experimental data (e.g., ¹³C NMR RMSD < 2 ppm).
- Contradiction Analysis : For elemental analysis, recalibrate combustion parameters if observed C/H/N/S deviates >0.5% from theoretical values .
Example Discrepancy :
In a related compound, calculated C% was 52.3 vs. observed 51.8. Re-analysis revealed incomplete combustion, resolved by increasing oxygen flow during CHNS testing .
Q. What are the methodological considerations for evaluating bioactivity, such as antimicrobial effects?
- Assay Design : Use standardized protocols (e.g., CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Dose-Response : Test concentrations from 1–100 µg/mL. For structurally similar sulfonamides, MIC values range from 8–32 µg/mL .
- Cytotoxicity Screening : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity (IC50 > 100 µg/mL suggests low toxicity) .
Q. Example Bioactivity Data :
| Strain | MIC (µg/mL) | Cytotoxicity (HEK293 IC50, µg/mL) |
|---|---|---|
| S. aureus (ATCC 25923) | 16 | >100 |
| E. coli (ATCC 25922) | 32 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
